![molecular formula C13H11FO B1342453 2-Fluoro-4-(4-methylphenyl)phenol CAS No. 906008-24-0](/img/structure/B1342453.png)
2-Fluoro-4-(4-methylphenyl)phenol
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Overview
Description
“2-Fluoro-4-(4-methylphenyl)phenol” is a chemical compound with the molecular formula C13H11FO . It has an average mass of 126.128 Da and a monoisotopic mass of 126.048096 Da . This compound has recently gained attention due to its potential applications in various fields of research and industry.
Synthesis Analysis
While specific synthesis methods for “2-Fluoro-4-(4-methylphenyl)phenol” were not found, phenols can generally be synthesized by hydrolysis of phenolic esters or ethers, reduction of quinones, or replacement of an aromatic amine by a hydroxyl group with water and sodium bisulfide in the Bucherer reaction .
Molecular Structure Analysis
The molecular structure of “2-Fluoro-4-(4-methylphenyl)phenol” consists of a phenol group attached to a fluorine atom and a methylphenyl group . The presence of these functional groups may influence the compound’s reactivity and potential applications.
Physical And Chemical Properties Analysis
“2-Fluoro-4-(4-methylphenyl)phenol” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.
Scientific Research Applications
Polymer Synthesis and Characterization : Kaya and Gül (2004) explored the synthesis and characterization of oligo-2-[(4-fluorophenyl) imino methylene] phenol and its oligomer-metal complexes. These materials showed stability against thermo-oxidative decomposition, highlighting their potential in polymer science (Kaya & Gül, 2004).
Fluorescent Chemosensors : Roy (2021) reviewed the use of 4-Methyl-2,6-diformylphenol (DFP) based compounds as chemosensors for detecting various analytes. These compounds showed high selectivity and sensitivity, underlining their importance in chemical sensing applications (Roy, 2021).
Crystal Structure Analysis : Studies by Li et al. (2015) and others focused on the synthesis and crystal structure analysis of fluoro-containing phenolic compounds. These studies contribute to our understanding of molecular interactions and properties in crystalline materials (Li, Shen, & Zhang, 2015).
Nonlinear Optical Materials : Research on 4-fluoro salicylideneaniline, a derivative of fluoro-containing phenol, highlights its potential in nonlinear optical applications. This research is significant in the field of photonics and optoelectronics (P. P., A. R., & R. C., 2019).
Photovoltaic Applications : Jeong et al. (2014) investigated the use of a phenyl compound with electron-withdrawing substituents, including fluoro-phenol derivatives, as additives in polymer solar cells. This research contributes to the development of more efficient solar energy technologies (Jeong, Woo, Lyu, Kim, Kim, & Han, 2014).
Safety and Hazards
properties
IUPAC Name |
2-fluoro-4-(4-methylphenyl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c1-9-2-4-10(5-3-9)11-6-7-13(15)12(14)8-11/h2-8,15H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSSODOHCOKLOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80609494 |
Source
|
Record name | 3-Fluoro-4'-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80609494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-(4-methylphenyl)phenol | |
CAS RN |
906008-24-0 |
Source
|
Record name | 3-Fluoro-4'-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80609494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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